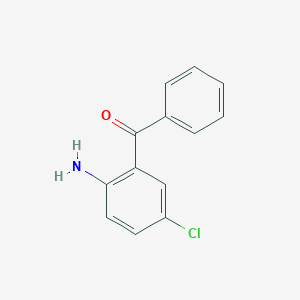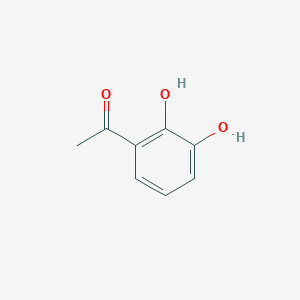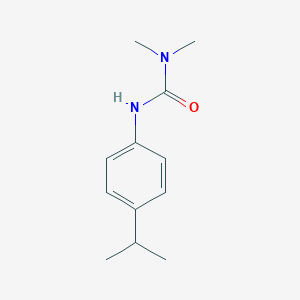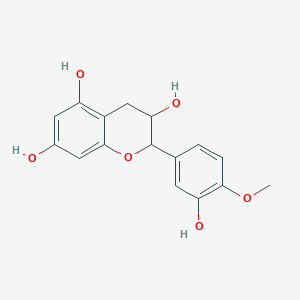![molecular formula C12H10F3NOS B030318 {4-Méthyl-2-[4-(trifluorométhyl)phényl]-1,3-thiazol-5-yl}méthanol CAS No. 317318-96-0](/img/structure/B30318.png)
{4-Méthyl-2-[4-(trifluorométhyl)phényl]-1,3-thiazol-5-yl}méthanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol" often involves multi-step chemical reactions that carefully introduce functional groups to build the desired molecular architecture. Studies on related molecules have shown the use of techniques such as condensation reactions, use of Grignard reagents, and specific solvent effects to control the synthesis process and achieve high yields.
Molecular Structure Analysis
The molecular structure of this compound, as with related molecules, has been determined using methods like X-ray diffraction and spectroscopic techniques (NMR, IR, MS). These studies provide insights into the arrangement of atoms, bond lengths, angles, and the overall three-dimensional conformation of the molecule.
Chemical Reactions and Properties
This compound, due to its functional groups and molecular structure, participates in a variety of chemical reactions. These reactions can include nucleophilic substitution, condensation, and reactions involving the methanol group. Its reactivity is influenced by the presence of the trifluoromethyl and thiazole groups, which can affect electron density and steric hindrance.
Physical Properties Analysis
Compounds with similar structures have been found to exhibit specific physical properties, such as melting points, boiling points, and solubilities in various solvents. These properties are significantly influenced by the molecular structure, particularly the presence of fluorine atoms and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties of "{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol" include its acidity, basicity, and reactivity towards various reagents. The electron-withdrawing effect of the trifluoromethyl group and the electron-donating effect of the methanol group play a critical role in determining its chemical behavior in different environments.
- Spectroscopic and structural analysis of thiadiazole and thiazole derivatives, indicating the effects of substituents on molecular aggregation and chemical properties (Matwijczuk et al., 2016), (Shahana & Yardily, 2020).
- Synthesis and crystal structure of related compounds, showcasing the diversity of molecular frameworks and the importance of structural characterization (Cao et al., 2010), (Dong & Huo, 2009).
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été utilisé dans la synthèse de nouvelles hydrazones qui ont montré une activité antimicrobienne prometteuse . Ces hydrazones ont été synthétisées par réaction de la 4-méthyl-2-(4-(trifluorométhyl)phényl)thiazole-5-carbohydrazide avec du benzaldéhyde différemment substitué . Les composés résultants ont montré une activité d'inhibition de la croissance modérée à bonne .
Propriétés antioxydantes
Le composé a également été utilisé dans la synthèse d'hydrazones qui ont démontré des propriétés antioxydantes . Les propriétés antioxydantes ont été testées en utilisant le test de 2,2-diphényl-1-picrylhydrazide .
Activité antifongique
Les dérivés thiazoliques, y compris ce composé, ont été rapportés pour avoir des propriétés antifongiques . Ils ont été testés contre diverses souches fongiques et ont montré une inhibition de croissance significative .
Propriétés anti-inflammatoires
Les dérivés thiazoliques ont été rapportés pour avoir des propriétés anti-inflammatoires . Ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires .
Régulation de l'inflammation centrale
Ce composé peut jouer un rôle important dans la régulation de l'inflammation centrale
Safety and Hazards
Orientations Futures
Trifluoromethylpyridines and their derivatives, which share some structural similarities with “{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol”, are widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mécanisme D'action
Target of Action
The primary target of the compound 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound acts as an agonist to the PPAR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, causing various cellular responses .
Biochemical Pathways
The activation of PPARs by the compound affects various biochemical pathways. One of the significant pathways influenced is the central inflammation pathway . The compound’s action on this pathway helps regulate inflammation within the central nervous system, which can be beneficial in treating conditions related to inflammation .
Pharmacokinetics
It is known that the compound demonstrates high plasma exposure after single administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The activation of PPARs by the compound leads to the regulation of gene expression, which in turn influences various cellular functions. Specifically, the compound plays a crucial role in the regulation of central inflammation . By controlling inflammation within the central nervous system, the compound can potentially be used to manage conditions related to inflammation .
Propriétés
IUPAC Name |
[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,17H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHCYQHVWYXBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382398 | |
| Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317318-96-0 | |
| Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
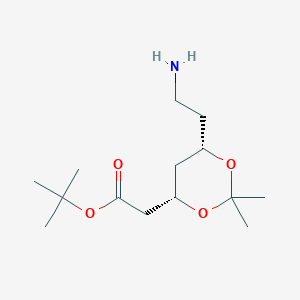
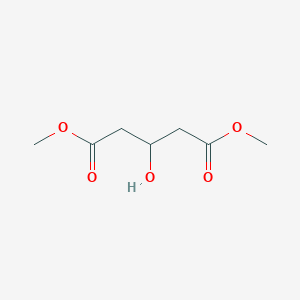
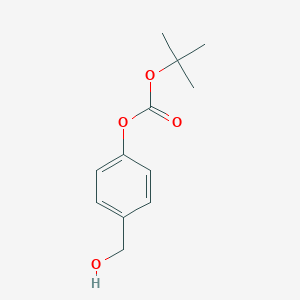

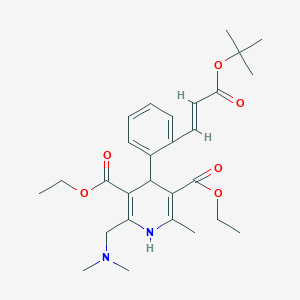
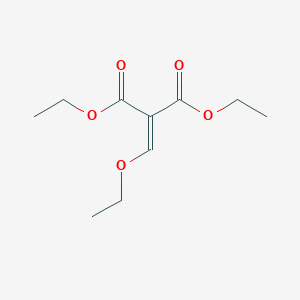
![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)
